molecular formula C16H15F2N3O3S B456014 2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B456014
M. Wt: 367.4g/mol
InChI Key: BIRGXFLIPXFBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Difluoromethoxy)benzoyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide is a complex organic compound with a molecular formula of C16H15F2N3O3S This compound is characterized by the presence of difluoromethoxy and methoxy groups attached to a benzoyl and hydrazinecarbothioamide framework

Preparation Methods

The synthesis of 2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps. One common method includes the reaction of 4-(difluoromethoxy)benzoyl chloride with N-(4-methoxyphenyl)hydrazinecarbothioamide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[4-(Difluoromethoxy)benzoyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but docking studies suggest its potential to bind to key proteins involved in cellular processes .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C16H15F2N3O3S

Molecular Weight

367.4g/mol

IUPAC Name

1-[[4-(difluoromethoxy)benzoyl]amino]-3-(4-methoxyphenyl)thiourea

InChI

InChI=1S/C16H15F2N3O3S/c1-23-12-8-4-11(5-9-12)19-16(25)21-20-14(22)10-2-6-13(7-3-10)24-15(17)18/h2-9,15H,1H3,(H,20,22)(H2,19,21,25)

InChI Key

BIRGXFLIPXFBOX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)OC(F)F

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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